molecular formula C18H15N3O2S B12209085 2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one

2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one

Cat. No.: B12209085
M. Wt: 337.4 g/mol
InChI Key: GCNRFEJIZJAGIV-UHFFFAOYSA-N
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Description

2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of spiro derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) and requires heating for about one hour to form the 1,3-oxazine ring . The resulting spiro derivatives are soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, and acetonitrile (MeCN) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of a pyrazolo[1,5-c][1,3]benzoxazine core with a thiazolidinone moiety enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,2'-1,3-thiazolidine]-4'-one

InChI

InChI=1S/C18H15N3O2S/c22-17-11-24-18(19-17)21-15(13-8-4-5-9-16(13)23-18)10-14(20-21)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)

InChI Key

GCNRFEJIZJAGIV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)NC(=O)CS4

Origin of Product

United States

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